molecular formula C16H18OSi B1612554 (6-Methoxynaphthalen-2-ylethynyl)trimethylsilane CAS No. 454431-03-9

(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane

Cat. No.: B1612554
CAS No.: 454431-03-9
M. Wt: 254.4 g/mol
InChI Key: CIRBLQJTKYVIDP-UHFFFAOYSA-N
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Description

(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane is an organic compound with the molecular formula C16H18OSi and a molecular weight of 254.40 g/mol . It is a derivative of naphthalene, featuring a methoxy group at the 6-position and an ethynyl group attached to a trimethylsilane moiety at the 2-position. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxynaphthalen-2-ylethynyl)trimethylsilane typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilane group can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the trimethylsilane group.

    Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex aromatic compounds.

    Biology: It is used in the synthesis of biologically active molecules for drug discovery and development.

    Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methoxynaphthalen-2-ylethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for the formation of carbon-carbon bonds, while the methoxy group can undergo oxidation or substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxynaphthalen-2-yl)acetylene: Similar structure but lacks the trimethylsilane group.

    (6-Methoxynaphthalen-2-yl)ethanol: Contains a hydroxyl group instead of the ethynyl group.

    (6-Methoxynaphthalen-2-yl)methane: Features a methyl group instead of the ethynyl group.

Uniqueness

(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane is unique due to the presence of both the methoxy and ethynyltrimethylsilane groups, which confer distinct reactivity and versatility in synthetic applications. The trimethylsilane group provides stability and can be easily removed or substituted, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OSi/c1-17-16-8-7-14-11-13(5-6-15(14)12-16)9-10-18(2,3)4/h5-8,11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRBLQJTKYVIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584476
Record name [(6-Methoxynaphthalen-2-yl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454431-03-9
Record name [(6-Methoxynaphthalen-2-yl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Methoxynaphthalen-2-ylethynyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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